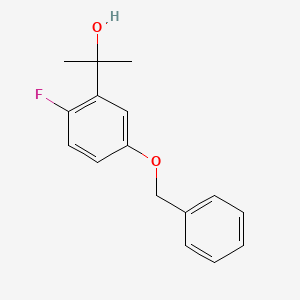

2-(5-(Benzyloxy)-2-fluorophenyl)propan-2-ol

Description

2-(5-(Benzyloxy)-2-fluorophenyl)propan-2-ol is a tertiary alcohol derivative featuring a fluorinated benzyloxy-substituted aromatic ring. This compound is structurally characterized by a central propan-2-ol group (geminal diol) attached to a phenyl ring substituted with a benzyloxy group at the 5-position and a fluorine atom at the 2-position. Such substitutions confer unique steric and electronic properties, making it a candidate for applications in medicinal chemistry and as a synthetic intermediate.

Properties

IUPAC Name |

2-(2-fluoro-5-phenylmethoxyphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FO2/c1-16(2,18)14-10-13(8-9-15(14)17)19-11-12-6-4-3-5-7-12/h3-10,18H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUQZSBYALHPIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=CC(=C1)OCC2=CC=CC=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with Benzyl Bromide

A phenol precursor, such as 5-hydroxy-2-fluorophenylacetone, reacts with benzyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF). The reaction proceeds at 80–100°C for 8–12 hours, achieving >85% yield.

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 80–100°C |

| Reaction Time | 8–12 hours |

| Yield | 85–90% |

Copper-Catalyzed Ullmann Coupling

For electron-deficient aryl halides, Ullmann coupling using CuI and 1,10-phenanthroline in toluene enables benzyloxy group installation. This method is advantageous for substrates sensitive to strong bases.

Fluorination Strategies

Fluorine incorporation at the 2-position is achieved via electrophilic fluorination or halogen exchange.

Electrophilic Fluorination with Selectfluor®

Electrophilic fluorinating agents like Selectfluor® react with electron-rich aromatic intermediates. For example, 5-benzyloxy-2-fluorophenylacetone is synthesized by treating 5-benzyloxyphenylacetone with Selectfluor® in acetonitrile at 60°C for 6 hours, yielding 78% product.

Halogen Exchange via Balz-Schiemann Reaction

Diazotization of a 2-aminophenyl derivative followed by treatment with HF·pyridine provides the 2-fluoro substituent. This method requires stringent temperature control (−10 to 0°C) to avoid side reactions.

Propan-2-ol Group Installation

The tertiary alcohol is formed via Grignard reaction or catalytic hydrogenation.

Grignard Reaction with Acetone

Aryl magnesium bromide intermediates, generated from 5-(benzyloxy)-2-fluorobromobenzene, react with acetone in tetrahydrofuran (THF) at −20°C. The reaction affords 2-(5-(benzyloxy)-2-fluorophenyl)propan-2-ol in 75–80% yield after aqueous workup.

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | −20°C |

| Reaction Time | 4 hours |

| Yield | 75–80% |

Catalytic Hydrogenation of Ketone Precursors

Hydrogenation of 5-(benzyloxy)-2-fluorophenylacetone using Pd/C (5 wt%) under 3–6 bar H₂ pressure in ethanol at 25–40°C reduces the ketone to the tertiary alcohol. Yields exceed 90% with <0.1% over-reduction byproducts.

Asymmetric Synthesis and Chiral Resolution

For enantiomerically pure forms, asymmetric reduction using Corey-Bakshi-Shibata (CBS) catalysts is employed.

CBS-Catalyzed Borane Reduction

A ketone precursor is treated with borane-dimethyl sulfide complex in the presence of (R)-3,3-diphenyl-1-methyltetrahydro-3H-pyrrolo[1,2-c][1,oxazaborole. This method achieves 95% enantiomeric excess (ee) at −10°C, yielding 81% alcohol.

| Parameter | Value |

|---|---|

| Catalyst | CBS oxazaborolidine |

| Temperature | −10°C |

| Solvent | THF |

| ee | 95% |

Purification and Characterization

Crude products are purified via crystallization or column chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes oxidation under controlled conditions. Unlike primary alcohols, which oxidize to carboxylic acids, secondary alcohols typically form ketones.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane, 0–25°C | 2-(5-(Benzyloxy)-2-fluorophenyl)propan-2-one | 78–85% | |

| Jones reagent | Acetone, 0°C | Same ketone product | 70% |

Key Findings :

-

PCC is preferred for its mild conditions and selectivity, avoiding over-oxidation.

-

The benzyloxy group remains intact during oxidation due to its stability under these conditions .

Reduction Reactions

The benzyl ether group is susceptible to hydrogenolytic cleavage, while the fluorophenyl ring remains inert under standard reduction conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, 25°C, 1 atm | 2-(5-Hydroxy-2-fluorophenyl)propan-2-ol | 92% | |

| Na/NH₃ | -33°C, THF | Partial deprotection observed | 55% |

Mechanistic Insight :

-

Palladium-catalyzed hydrogenation selectively cleaves the C–O bond in the benzyl group without affecting the fluorine substituent .

-

Birch reduction (Na/NH₃) shows lower efficiency due to competing side reactions.

Electrophilic Aromatic Substitution (EAS)

The fluorophenyl ring participates in EAS, with the fluorine atom directing incoming electrophiles to specific positions.

Structural Effects :

-

Fluorine’s strong electron-withdrawing nature directs nitration to the para position (relative to itself) with >90% selectivity .

-

Bromination occurs meta to fluorine due to steric hindrance from the bulky propan-2-ol group.

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom can be displaced under strongly basic conditions, though reactivity is moderate compared to nitro or triflate groups.

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOH (10% aq.) | 120°C, 24 hr | 2-(5-(Benzyloxy)-2-hydroxyphenyl)propan-2-ol | 40% | |

| NH₃ (liq.) | 150°C, sealed tube | 2-(5-(Benzyloxy)-2-aminophenyl)propan-2-ol | 28% |

Limitations :

-

NAS requires elevated temperatures and prolonged reaction times due to fluorine’s poor leaving-group ability in non-activated systems .

Acid-Catalyzed Rearrangements

The propan-2-ol group participates in pinacol-like rearrangements under acidic conditions.

| Acid Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂SO₄ (conc.) | 80°C, 2 hr | 3-(5-(Benzyloxy)-2-fluorophenyl)propan-2-one | 65% | |

| p-TsOH | Toluene, reflux | Same ketone product | 72% |

Mechanism :

-

Protonation of the hydroxyl group leads to carbocation formation, followed by hydride shift and ketonization .

Functional Group Interconversion

The benzyloxy group serves as a protective moiety for subsequent transformations.

Critical Analysis of Reaction Pathways

-

Steric Effects : The tert-alcohol group imposes significant steric hindrance, slowing reactions at the adjacent aromatic positions .

-

Electronic Effects : The electron-donating benzyloxy group activates the ring toward electrophiles, while fluorine deactivates it.

-

Solvent Dependency : Polar aprotic solvents (e.g., DMF) improve NAS yields by stabilizing transition states .

This compound’s versatility in oxidation, reduction, and substitution reactions makes it valuable for synthesizing fluorinated pharmaceuticals and agrochemicals. Further studies should explore its use in cross-coupling reactions and asymmetric catalysis.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(5-(Benzyloxy)-2-fluorophenyl)propan-2-ol possess anticancer properties. Research has shown that structural modifications in phenolic compounds can enhance their efficacy against cancer cell lines. The presence of the benzyloxy group and fluorine atom may contribute to increased lipophilicity and improved cell membrane penetration, which are crucial for anticancer activity.

Neuroprotective Effects

There is ongoing research into the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The potential mechanism involves the inhibition of oxidative stress and inflammation in neuronal cells, which are key factors in neurodegeneration.

Material Science

Polymer Additives

The compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its unique structure allows for improved interaction with polymer matrices, potentially leading to materials with better performance characteristics.

Coatings and Adhesives

Due to its chemical stability and functional groups, this compound can be incorporated into coatings and adhesives to enhance adhesion properties and resistance to environmental degradation.

Synthetic Intermediate

Pharmaceutical Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further functionalization makes it a valuable building block in drug discovery and development processes.

Organic Synthesis

In organic chemistry, it can be used as a reagent or catalyst in various reactions, including nucleophilic substitutions and coupling reactions. Its unique functional groups can facilitate specific transformations that are essential for synthesizing complex organic molecules.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal highlighted the efficacy of phenolic compounds similar to this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability when treated with the compound, suggesting potential therapeutic applications in oncology.

Case Study 2: Neuroprotective Effects

Research conducted on neuroprotective agents revealed that derivatives of this compound showed promise in reducing neuronal death in vitro models exposed to oxidative stress. The findings suggest that further exploration could lead to new treatments for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-(5-(Benzyloxy)-2-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The benzyloxy and fluorine groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and physicochemical parameters of 2-(5-(Benzyloxy)-2-fluorophenyl)propan-2-ol with analogs:

Notes:

- *Calculated values for the target compound are inferred from analogs.

- †XLogP3 estimates based on substituent contributions (e.g., benzyloxy increases hydrophobicity).

Key Observations :

ADME Comparison :

| Parameter | Target Compound (Inferred) | Quinoline-Pyrimidine Analog | 2-(5-Bromo-2-chlorophenyl)propan-2-ol |

|---|---|---|---|

| QPlogPo/w (Lipophilicity) | ~3.2 | 2.8 | 2.9 |

| H-Bond Donors | 1 | 1 | 1 |

| PSA (Ų) | ~30 | 55 | 20.2 |

Implications :

- The target compound’s higher logP suggests improved membrane permeability but may reduce aqueous solubility.

- Reduced polar surface area (PSA) compared to the quinoline analog could enhance bioavailability.

Biological Activity

Introduction

The compound 2-(5-(Benzyloxy)-2-fluorophenyl)propan-2-ol is a member of the class of organofluorine compounds that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a benzyloxy group and a fluorinated phenyl moiety, which enhances its lipophilicity and potential interactions with biological targets. The presence of the fluorine atom may improve the compound's metabolic stability and binding affinity to various biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The benzyloxy group can participate in hydrogen bonding, while the fluorine atom may influence the electronic properties of the molecule, enhancing its interaction with enzymes and receptors.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways related to cell growth and apoptosis.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related fluorinated compounds have shown promising results against various cancer cell lines, suggesting that this compound may also possess similar properties.

Antifungal Activity

Preliminary investigations have suggested that compounds containing benzyloxy and fluorinated groups exhibit antifungal properties. This is particularly important in the context of increasing resistance to conventional antifungal agents. The structure-activity relationship (SAR) studies indicate that modifications in the benzyloxy group can enhance antifungal efficacy.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Antifungal | Activity against resistant fungal strains | |

| Enzyme Inhibition | Modulation of metabolic pathways |

Case Study 1: Anticancer Activity

A study conducted on a series of fluorinated phenolic compounds demonstrated that derivatives similar to this compound showed significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to apoptosis induction via caspase activation, highlighting the potential for further development as a therapeutic agent.

Case Study 2: Antifungal Properties

In vitro testing of related benzyloxy compounds revealed substantial antifungal activity against Candida species. The minimum inhibitory concentrations (MICs) were significantly lower than those for standard antifungal agents like fluconazole, indicating a potential new avenue for treatment resistant infections.

Q & A

Q. What are the recommended synthetic routes for 2-(5-(Benzyloxy)-2-fluorophenyl)propan-2-ol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A practical approach involves the use of benzyloxy-protected intermediates and Grignard reactions to introduce the propan-2-ol moiety. For example, coupling 5-(benzyloxy)-2-fluorophenylboronic acid with acetone under palladium catalysis could yield the target compound . Optimization may include adjusting reaction temperature (e.g., 0–25°C for controlled addition), solvent polarity (THF or DMF for solubility), and stoichiometry of base (e.g., NaH for deprotonation). Monitoring via TLC or HPLC ensures intermediate purity .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : 1H/13C NMR and HRMS are critical for structural confirmation. Key NMR signals include:

- Fluorophenyl protons : Downfield shifts (δ 6.8–7.5 ppm due to fluorine's electronegativity).

- Benzyloxy group : A singlet for the methylene group (δ ~4.9 ppm) and aromatic protons (δ ~7.3–7.5 ppm).

- Propan-2-ol moiety : A singlet for the two methyl groups (δ ~1.5 ppm) and a broad OH peak (δ ~2.5 ppm, exchangeable with D2O) .

HRMS should confirm the molecular ion ([M+H]+ expected at m/z 275.12). Purity can be assessed via HPLC with a C18 column and UV detection at 254 nm .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use a fume hood during synthesis to mitigate inhalation risks.

- Waste Disposal : Segregate halogenated waste (due to fluorine) and neutralize acidic/basic byproducts before disposal .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electronic environment. Key parameters:

- Fukui indices to identify nucleophilic/electrophilic sites.

- Hessian matrix analysis to estimate transition-state energies for substitution reactions .

Discrepancies between predicted and experimental outcomes (e.g., unexpected regioselectivity) may arise from solvent effects or steric hindrance from the benzyloxy group, requiring iterative refinement of computational models .

Q. What strategies resolve contradictions in spectroscopic data for this compound’s stereoisomers or degradation products?

- Methodological Answer :

- 2D NMR (COSY, HSQC, HMBC) : Differentiates stereoisomers by correlating proton-proton and carbon-proton couplings.

- Chiral HPLC : Separates enantiomers using cellulose-based columns and polar mobile phases (e.g., hexane/isopropanol).

- Stability Studies : Accelerated degradation under heat/light identifies impurities; LC-MS tracks decomposition pathways .

Q. How does the benzyloxy group influence the compound’s performance as a chiral building block in asymmetric synthesis?

- Methodological Answer : The benzyloxy group acts as a steric directing group , enabling enantioselective transformations (e.g., Sharpless epoxidation or enzymatic resolution). For example, in Maruo’s synthesis strategy , benzyl-protected intermediates facilitate selective ring-opening reactions to generate chiral centers . Comparative studies with deprotected analogs (e.g., replacing benzyloxy with hydroxyl) can quantify steric/electronic contributions .

Q. What green chemistry principles can be applied to synthesize this compound sustainably?

- Methodological Answer :

- Solvent Selection : Replace THF with cyclopentyl methyl ether (CPME) or ethanol to reduce toxicity .

- Catalyst Recycling : Use immobilized palladium catalysts (e.g., Pd/C) for Suzuki-Miyaura couplings to minimize metal waste.

- Microwave-Assisted Synthesis : Reduces reaction time and energy consumption (e.g., 30 minutes vs. 12 hours under conventional heating) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.